molecular formula C22H23N3O3 B11007221 N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11007221
M. Wt: 377.4 g/mol
InChI Key: SFDQZEFOQWBESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]quinazoline core fused with a carboxamide group substituted at the 4-butylphenyl position.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-(4-butylphenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C22H23N3O3/c1-2-3-6-15-9-11-16(12-10-15)23-21(28)22-14-13-19(26)25(22)18-8-5-4-7-17(18)20(27)24-22/h4-5,7-12H,2-3,6,13-14H2,1H3,(H,23,28)(H,24,27)

InChI Key

SFDQZEFOQWBESK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

Optimization of Cyclocondensation Parameters

Key parameters include:

  • Catalyst selection : Heterogeneous acids (e.g., Amberlyst® 15) enable easy separation and reuse.

  • Solvent-free conditions : Mechanochemical grinding enhances reaction efficiency and aligns with green chemistry principles.

  • Temperature control : Room-temperature grinding minimizes side reactions, though mild heating (40–60°C) may accelerate kinetics.

CatalystBaseSolventTemperatureYieldReference
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH80°C93%
Pd(dppf)Cl₂KOAcDMF85°C41%

Reductive Amination and Hydrogenation Steps

Selective reduction of nitro or imine intermediates may be required. For example, 5-amino-2,4-di-tert-butylphenol is synthesized via hydrogenation of a nitro precursor using Pd/C and ammonium formate. Applying this to the target compound, a nitro group at the quinazoline’s 4-position could be reduced to an amine, followed by carboxamide formation.

Catalytic Hydrogenation Parameters

  • Catalyst : 5% Pd/C achieves quantitative yields under refluxing ethanol.

  • Reductant : Ammonium formate serves as a safe hydrogen source.

  • Reaction time : 2 hours suffices for complete conversion.

Enantioselective Synthesis and Chiral Resolution

The 3a position’s stereochemistry necessitates enantioselective methods. Asymmetric catalysis using chiral Brønsted acids or metal complexes could induce stereocontrol during cyclocondensation. For instance, (3aR)-configured derivatives are synthesized via chiral auxiliaries or resolution techniques.

Scalability and Industrial Adaptations

Large-scale synthesis requires cost-effective and safe protocols. Continuous flow reactors may enhance the cyclocondensation step, while immobilized catalysts (e.g., Amberlyst® 15) simplify purification. Solvent recycling and mechanochemical activation reduce waste .

Chemical Reactions Analysis

Cyclocondensation Reactions

The compound’s quinazoline core participates in cyclocondensation cascades with bifunctional carbonyl compounds. For example, analogous pyrrolo[1,2-a]quinazolines react with ethyl levulinate (a γ-keto ester) in the presence of Amberlyst® 15, a Brønsted acid catalyst, to form tricyclic derivatives via double cyclization . This suggests potential for similar reactivity in constructing fused heterocycles.

Reactants Catalyst Conditions Product Yield Reference
Ethyl levulinateAmberlyst® 15Solventless, 60°C, 3h3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione derivative85–90%

Vinylogous Aldol Additions

The γ-position of the quinazoline system is susceptible to vinylogous aldol reactions (VARs), enabling functionalization at distal sites. Organocatalytic domino sequences involving dienamine intermediates (formed via iminium activation) have been reported for related compounds, leading to spirocyclic or polycyclic architectures .

Reaction Type Catalyst Key Step Application Example Reference
γ-Vinylogous AldolChiral amine A3 Dienamine-mediated γ-attack on aldehydesSynthesis of spirooxindole cyclohexanes

Amide Bond Transformations

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids. Conversely, it can react with amines in coupling reactions (e.g., using EDCl/HOBt) to form substituted amides, enabling structural diversification .

Reaction Conditions Product Functional Impact
HydrolysisHCl (6M), reflux, 12hCarboxylic acid derivativeEnhanced solubility or metal coordination
Amide CouplingEDCl/HOBt, DMF, RTN-alkyl/aryl substituted carboxamidesBioactivity modulation

Ring Functionalization

The pyrrolo[1,2-a]quinazoline core supports electrophilic aromatic substitution (e.g., nitration, halogenation) at electron-rich positions. Additionally, the lactam moiety participates in ring-opening reactions with nucleophiles like Grignard reagents .

Reaction Reagents Site of Attack Outcome
NitrationHNO₃/H₂SO₄, 0–5°CC-8 positionIntroduction of nitro group
Grignard AdditionRMgX, THF, −78°CLactam carbonylRing-opening to form secondary alcohols

Oxidation and Reduction

  • Oxidation : The tetrahydropyrrole ring is oxidized to a fully aromatic system using agents like DDQ, enhancing conjugation.

  • Reduction : Sodium borohydride selectively reduces the 1,5-dione groups to diols, altering hydrogen-bonding capacity .

Mechanochemical Activation

Recent green chemistry approaches utilize ball-milling for solvent-free reactions. For example, mechanochemical cyclocondensations reduce reaction times from 24h (conventional) to 3h while maintaining high yields .

Key Mechanistic Insights

  • Acid-Catalyzed Cyclizations : Amberlyst® 15 facilitates protonation of carbonyl groups, accelerating intramolecular amide bond formation .

  • Steric and Electronic Effects : The 4-butylphenyl group enhances hydrophobic interactions in biological targets but may hinder nucleophilic attacks at the carboxamide site .

Scientific Research Applications

N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has shown promise in several biological applications:

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves targeting specific enzymes or pathways crucial for cancer cell survival.

Neuroprotective Effects

The compound may also possess neuroprotective qualities that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is under investigation.

Anti-inflammatory Properties

Preliminary studies suggest that this compound could inhibit inflammatory pathways, making it a candidate for treating inflammatory conditions.

Case Studies

Several studies have documented the applications of this compound:

  • Study on Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry explored how derivatives of this compound inhibited specific cancer cell lines through apoptosis induction mechanisms .
  • Neuroprotection Research : Another investigation focused on the neuroprotective effects against oxidative stress in neuronal cells. The results indicated significant reductions in cell death when treated with this compound .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

4-Ethylphenyl Analogs

Compound : 4-Ethyl-1,5-dioxo-N-phenyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

  • Molecular Formula : C₂₀H₁₉N₃O₃
  • Molecular Weight : 349.39 g/mol
  • logP : 2.004 (indicative of moderate lipophilicity)
  • Key Differences : The ethyl group at the 4-position reduces steric bulk compared to the butyl group in the target compound. This may enhance solubility but decrease membrane permeability .

4-Methyl Derivatives

Compound : 4-Methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid

  • CAS : 863763-60-4
  • Molecular Formula : C₁₅H₁₄N₂O₄ (carboxylic acid derivative)
  • Key Differences : The absence of a phenylcarboxamide group and the presence of a carboxylic acid moiety significantly alter polarity and hydrogen-bonding capacity, likely reducing bioavailability compared to the target compound .

Heterocyclic Framework Modifications

Pyrimido[1,2-a]benzimidazole Analogs

Compound : N-(4-Fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide

  • CAS : 956182-97-1
  • Molecular Framework : Pyrimido[1,2-a]benzimidazole instead of pyrrolo[1,2-a]quinazoline.
  • However, the altered heterocyclic core may reduce metabolic stability .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compound: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Molecular Weight : ~550 g/mol (estimated)

Physicochemical Properties

Property Target Compound 4-Ethylphenyl Analog 4-Methyl Derivative
Molecular Formula Not reported C₂₀H₁₉N₃O₃ C₁₅H₁₄N₂O₄
Molecular Weight (g/mol) Not reported 349.39 ~300 (estimated)
logP Not reported 2.004 Not reported
Hydrogen Bond Acceptors Not reported 6 4

Biological Activity

N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinazoline family, which is known for its wide range of bioactivities. Its structure includes a tetrahydropyrroloquinazoline core that contributes to its biological properties.

Research indicates that quinazoline derivatives exhibit various mechanisms of action, including:

  • Antitumor Activity : Many quinazoline compounds act as inhibitors of key enzymes involved in cancer progression, such as protein kinases. For instance, compounds similar to N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline have shown potent inhibitory activity against Aurora kinase and epidermal growth factor receptor (EGFR) .
  • Antimicrobial Properties : Quinazoline derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain quinazoline compounds can inhibit the growth of drug-resistant strains like MRSA .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and related compounds.

Activity Tested Compounds IC50/Other Metrics Reference
AntitumorVarious quinazolinesIC50 values ranging from 0.5 to 10 µM against A549 cell line
AntibacterialN-butyl derivativesMIC values: 1-16 µg/mL against S. aureus
Protein Kinase InhibitionQuinazoline analogsInhibition rates: 61%-88% on various kinases
CytotoxicitySelected derivativesIC50 values: >37 µg/mL for HepG2 cells

Case Study 1: Antitumor Activity

A study evaluated the antitumor potential of a series of quinazoline derivatives including N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline. The compound exhibited significant cytotoxicity against various cancer cell lines with an IC50 value indicating potent activity. It was shown to induce apoptosis by inhibiting key signaling pathways involved in cell proliferation.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of quinazoline derivatives. The compound demonstrated effective inhibition against multiple bacterial strains with low MIC values. The presence of specific functional groups was found to enhance antibacterial activity significantly.

Q & A

Q. What are the standard synthetic routes for N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide?

Methodology :

  • Core structure assembly : Use a multi-step approach involving cyclocondensation of substituted quinazoline precursors with pyrrolidine derivatives. For example, tetrahydro-pyrrolo-quinazoline scaffolds can be synthesized via one-pot reactions using Grignard reagents in dry THF, followed by quenching and extraction (e.g., as described for tetrahydroimidazo[1,2-a]pyridine derivatives ).
  • Carboxamide functionalization : Introduce the 4-butylphenyl group via nucleophilic acyl substitution or coupling reactions (e.g., EDCI/HOBt-mediated amidation, as in pyrazole carboxamide synthesis ).
  • Purification : Employ silica gel column chromatography (eluent: hexane/ethyl acetate gradient) and recrystallization for high purity.

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
CyclizationGrignard reagent, THF, 0°C → RT60–75
AmidationEDCI, HOBt, DIPEA, DMF70–85

Q. How to characterize this compound using spectroscopic and analytical methods?

Methodology :

  • ¹H/¹³C NMR : Assign signals based on coupling patterns and chemical shifts. For example, quinazoline carbonyl groups typically appear at δ 160–170 ppm in ¹³C NMR, while pyrrolidine protons resonate at δ 2.5–4.0 ppm .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated vs. observed mass accuracy < 2 ppm) .
  • IR : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

Q. How can reaction conditions be optimized to improve synthetic yield or selectivity?

Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to stabilize intermediates .
  • Catalyst variation : Use Pd-based catalysts for coupling reactions or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Temperature control : Optimize stepwise temperature gradients (e.g., 0°C for Grignard addition → reflux for cyclization) .

Q. Case Study :

  • Increasing reaction time from 12 to 24 hours improved yield by 15% in tetrahydro-pyrrolo-diazepine synthesis .

Q. How to resolve contradictions in reported physical properties (e.g., melting point, solubility)?

Methodology :

  • Purity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity >98% .
  • Crystallization studies : Recrystallize from ethanol/water to obtain a single polymorph .
  • Cross-validate data : Compare with structurally similar compounds (e.g., tetrahydroimidazo[1,2-a]pyridines ).

Q. What computational strategies are suitable for predicting biological activity or binding modes?

Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs) .
  • QSAR modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .

Q. Example Docking Results :

Target ProteinBinding Affinity (kcal/mol)Key ResiduesReference
Kinase X-9.2Lys45, Asp98

Q. How to analyze stereochemical outcomes in asymmetric synthesis?

Methodology :

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to resolve enantiomers .
  • X-ray crystallography : Determine absolute configuration via single-crystal diffraction (e.g., as in pyrazole derivatives ).

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodology :

  • Core modifications : Introduce substituents at the quinazoline C-2 or pyrrolidine N-3 positions to probe steric/electronic effects .
  • Biological assays : Test derivatives against cancer cell lines (e.g., IC₅₀ in MCF-7) or enzymatic targets (e.g., IC₅₀ for kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.